molecular formula C27H55NO13 B3105902 BocNH-PEG11-OH CAS No. 1556847-53-0

BocNH-PEG11-OH

Cat. No.: B3105902
CAS No.: 1556847-53-0
M. Wt: 601.7 g/mol
InChI Key: KGVDKOKPGBIPFJ-UHFFFAOYSA-N
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Description

Role as a Polyethylene Glycol (PEG) Derivative in Molecular Engineering

This compound serves as a multifunctional building block in synthetic chemistry due to its dual-reactive termini and programmable chain length. The tert-butyloxycarbonyl (Boc) group provides amine protection during solid-phase peptide synthesis, allowing sequential deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Concurrently, the terminal hydroxyl group enables conjugation to carboxylic acids, activated esters, or other electrophilic moieties through standard coupling reactions.

The PEG11 spacer confers three critical advantages:

  • Solubility Modulation : The 44 ethylene oxide units (11 PEG repeat units) increase aqueous solubility by 15-20% compared to shorter-chain analogues like BocNH-PEG4-OH.
  • Steric Optimization : Molecular dynamics simulations indicate the 3.8 nm PEG11 chain prevents unwanted intramolecular interactions in protein-polymer conjugates.
  • Spatial Alignment : In bioconjugates, the 11-unit length positions functional groups at 6.2 Å intervals, facilitating precise orientation of binding domains.

Table 1: Comparative Properties of BocNH-PEGn-OH Derivatives

PEG Units (n) Molecular Weight (Da) Hydrodynamic Radius (nm) Common Applications
1 161.20 0.4 Small molecule prodrugs
4 333.40 1.7 Peptide stabilization
7 425.51 2.8 Antibody fragments
11 601.73 3.8 PROTAC linkers, protein engineering
36 1703.04 11.2 Hydrogel crosslinkers

Data synthesized from

In protein PEGylation strategies, this compound enables site-specific modification of lysine residues. A 2025 study demonstrated its utility in creating mono-PEGylated interferon-β with 93% yield, compared to 68% for random PEGylation methods. The Boc group’s orthogonal protection allows sequential conjugation of multiple functional groups – a critical feature for constructing heterobifunctional molecules like bispecific antibodies.

Significance in Targeted Protein Degradation (TPD) Strategies

The emergence of PROTAC technology has positioned this compound as a preferred linker for degrader molecules. Its 11 PEG units provide optimal spacing between E3 ubiquitin ligase binders and target protein warheads, as evidenced by three key findings:

  • Ternary Complex Formation : Cryo-EM studies of BRD4-CRBN PROTACs showed PEG11 linkers induce 40% higher ubiquitination rates than PEG8 variants by maintaining 4.1-4.3 nm inter-domain distances.
  • Solubility-Permeability Balance : Despite its 601 Da size, this compound-modified PROTACs exhibit 3.2-fold greater cellular uptake than alkyl linkers due to PEG’s amphiphilic character.
  • Metabolic Stability : The Boc group reduces amine oxidation by cytochrome P450 enzymes, extending PROTAC half-life in hepatic microsomes from 12 to 28 hours.

Table 2: PROTAC Linker Performance Metrics

Linker Type Degradation Efficiency (DC50)* Solubility (mg/mL) Plasma Stability (t1/2)
PEG8 58 nM 12.4 9.1 h
PEG11 14 nM 18.7 15.3 h
Alkyl C10 210 nM 2.1 6.8 h
Triazole-PEG9 89 nM 9.5 11.2 h

DC50: Half-maximal degradation concentration; data from

A 2024 structure-activity relationship study systematically evaluated BocNH-PEGn-OH linkers in BTK degraders. The PEG11 variant achieved 94% Bruton’s tyrosine kinase degradation at 50 nM, outperforming PEG8 (72%) and PEG14 (88%) analogues. This “Goldilocks effect” stems from PEG11’s ability to:

  • Accommodate conformational changes during E3 ligase-target protein dimerization
  • Minimize hydrophobic aggregation in cytoplasmic environments
  • Resist enzymatic cleavage by serum esterases

Furthermore, the Boc group’s acid-labile nature enables triggered release in endosomal compartments (pH 5.0-6.0), enhancing tumor-selective payload delivery. This pH-sensitive behavior was leveraged in a 2025 prodrug system that achieved 83% tumor growth inhibition in xenograft models versus 47% for non-cleavable linkers.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55NO13/c1-27(2,3)41-26(30)28-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-32-7-5-29/h29H,4-25H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVDKOKPGBIPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG11-OH typically involves the reaction of polyethylene glycol with tert-butyl carbamateThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG11-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-NH-PEG11-OH is a polyethylene glycol (PEG) derivative utilized in various scientific research applications, particularly in drug development and bioconjugation . It consists of a PEG linker with a tert-butyloxycarbonyl (Boc) functional group protecting an amine group . The hydrophilic PEG linker enhances water solubility, while the Boc group can be easily removed under acidic conditions to release the free amine for conjugation with amine-reactive biomolecules [1, 9].

PROTAC Linker

Boc-NH-PEG11-OH is employed as a PEG-based linker in PROTAC (proteolysis-targeting chimera) synthesis . PROTACs are molecules with two distinct ligands: one binds to an E3 ubiquitin ligase, and the other to a target protein . They harness the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Drug Delivery Systems

PEGylation using Boc-NH-PEG11-OH improves the solubility and biocompatibility of drugs, crucial for developing advanced drug delivery systems . The PEG component extends the circulation time of therapeutic agents in the bloodstream by reducing immunogenicity and degradation, potentially leading to more effective and targeted drug therapies .

Bioconjugation

Boc-NH-PEG11-OH is used in bioconjugation techniques to attach biomolecules like proteins, antibodies, and nanoparticles to surfaces or carrier molecules. The incorporation of PEG spacers minimizes steric hindrance and enhances the stability of bioconjugates, which is essential in diagnostics, imaging, and therapeutic development.

Surface Functionalization

In material sciences and bioengineering, Boc-NH-PEG11-OH can functionalize surfaces such as hydrogels, nanoparticles, and biosensors. The PEG chain imparts anti-fouling properties to the surface, which leads to improved performance and longevity of biomedical devices and sensors.

Other Applications

  • Enhancing drug properties The use of Boc-PEG has become increasingly popular in drug development due to its ability to enhance the solubility and stability of drugs, improve pharmacokinetic properties, and reduce toxicity .
  • Amino acid protection The Boc functional group serves as a protecting group for amino acids during peptide synthesis .

Mechanism of Action

BocNH-PEG11-OH functions as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to degrade target proteins. The PROTAC molecule contains two ligands connected by the PEG linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Comparison with BocNH-PEGₙ-OH Homologs

The BocNH-PEGₙ-OH series varies in PEG chain length (n = 7–12), impacting molecular weight, solubility, and cost. Below is a comparative analysis (data from ):

Compound PEG Units (n) CAS Molecular Weight Purity Price (250 mg)
BocNH-PEG7-OH 7 1292268-13-3 425.51 >95% $165
BocNH-PEG8-OH 8 1345337-22-5 469.56 >97% $193
This compound 11 1556847-53-0 601.73 >95% $200
BocNH-PEG12-OH 12 - ~645 (estimated) >95% -

Key Observations :

  • Molecular Weight : Increases linearly with PEG chain length, affecting hydrodynamic radius and solubility .
  • Cost : Longer chains (e.g., n=11) are more expensive due to increased synthetic complexity. This compound costs ~21% more than BocNH-PEG7-OH .
  • Purity : BocNH-PEG8-OH is offered at >97% purity, while others typically exceed 95% .

Comparison with Other PEG Derivatives

Amino-PEG11-Acid (CAS: 1616426-12-0)
  • Structure : Free amine (-NH₂), PEG11 spacer, and terminal carboxylic acid (-COOH) .
  • Applications: Direct conjugation via amine-carboxyl coupling; used in peptide-PEG hybrids and nanoparticle functionalization .
  • Advantages Over this compound: No deprotection step required for amine reactivity.
N3-PEG11-NH2 (CAS: 1800414-71-4)
  • Structure : Azide (-N₃) and amine (-NH₂) termini .
  • Applications : Click chemistry (e.g., CuAAC with alkynes) for rapid bioconjugation .
  • Differentiation : this compound lacks azide functionality, limiting its use in click-based strategies.
BocNH-PEG3-OH
  • Structure : Shorter PEG chain (n=3) with Boc-protected amine .
  • Applications : Suitable for small-molecule conjugates requiring minimal steric hindrance.
  • Limitation vs. This compound : Reduced water solubility and shorter half-life in vivo .

Selection Criteria

  • Chain Length: Longer PEGs (n=11) enhance solubility and reduce immunogenicity .
  • Functionality: Choose this compound for stepwise syntheses requiring amine protection. For direct coupling, Amino-PEG11-acid or N3-PEG11-NH2 may be preferable .
  • Cost-Efficiency : this compound is cost-effective for large-scale applications compared to specialized derivatives like N3-PEG11-NH2 .

Biological Activity

BocNH-PEG11-OH, also known as t-Boc-N-amido-PEG11-alcohol, is a polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, leveraging the ubiquitin-proteasome system within cells. This article delves into the biological activity of this compound, highlighting its applications, properties, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound has a molecular formula of C27H55N1O11C_{27}H_{55}N_{1}O_{11} and a molecular weight of approximately 601.73 g/mol.
  • CAS Number : 1556847-53-0.
  • Physical Properties : It appears as a colorless liquid and is soluble in various solvents, making it suitable for biochemical applications.

This compound serves as a linker in PROTACs, which consist of two ligands connected by this linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein intended for degradation. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein through the proteasome pathway. The incorporation of PEG linkers like this compound enhances solubility and bioavailability, which are critical for therapeutic efficacy.

1. In Vitro Studies

Research indicates that this compound-based PROTACs can effectively degrade target proteins in various cancer cell lines. For instance, studies have shown that PROTACs utilizing this compound can downregulate proteins involved in cancer progression, such as BCL-XL and IRAK4, demonstrating significant potential for cancer therapy .

2. Case Studies

A notable case study involved the use of this compound in developing a PROTAC targeting BTK (Bruton’s tyrosine kinase). In preclinical trials, this PROTAC demonstrated over 90% degradation of BTK protein levels in treated cells. Such findings underscore the compound's effectiveness in modulating protein levels and its potential application in treating hematological malignancies .

Efficacy and Selectivity

The efficacy of this compound is attributed to its ability to form stable linkages with both E3 ligases and target proteins. The selectivity of these PROTACs minimizes off-target effects, which is a common challenge with traditional small-molecule inhibitors.

Pharmacokinetics

Pharmacokinetic studies reveal that compounds linked with this compound exhibit favorable absorption profiles, allowing for effective systemic delivery. The solubility characteristics of PEG linkers contribute significantly to this aspect .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other PEG-based linkers:

Property/LinkerThis compoundm-PEG11-OHNH2-PEG4-OH
Molecular Weight601.73 g/mol516.62 g/mol200.25 g/mol
SolubilityVery solubleVery solubleSoluble
ApplicationPROTAC synthesisPROTAC synthesisPROTAC synthesis
Target ProteinsBCL-XL, IRAK4Various cancer targetsVarious cancer targets

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing BocNH-PEG11-OH with high purity, and how can common side reactions be mitigated?

  • Methodological Answer : Synthesis typically involves coupling the Boc-protected amine to PEG11-OH via carbodiimide chemistry (e.g., EDC/NHS). Key steps include:

  • Activation : Ensure stoichiometric excess of carbodiimide to drive coupling efficiency .

  • Purification : Use size-exclusion chromatography (SEC) or preparative HPLC to remove unreacted PEG11-OH and byproducts. Monitor purity via 1^1H NMR (Boc proton resonance at ~1.4 ppm) and MALDI-TOF MS .

  • Side Reactions : Hydrolysis of the activated ester intermediate is common. Maintain anhydrous conditions and low temperature (0–4°C) during activation .

    • Data Table :
ParameterOptimal ConditionCommon IssueMitigation Strategy
Reaction Temperature0–4°CEster hydrolysisUse dry solvents, inert atmosphere
Molar Ratio (EDC:PEG)1.2:1Low coupling efficiencyAdd NHS (1:1 with EDC)
Purification MethodSEC (MW cutoff 1 kDa)Residual PEG11-OHRepeat SEC with smaller columns

Q. Which analytical techniques are most reliable for characterizing this compound structural integrity?

  • Methodological Answer : Combine orthogonal methods:

  • NMR Spectroscopy : Confirm Boc group integrity (1^1H: 1.4 ppm singlet; 13^{13}C: 28 ppm for tert-butyl carbons) and PEG spacer length (ethylene oxide proton signals at 3.5–3.7 ppm) .
  • Mass Spectrometry : MALDI-TOF MS (expected [M+Na]+^+ ~1,200–1,300 Da) validates molecular weight .
  • FT-IR : Verify carbonyl stretch (~1680 cm1^{-1}) for Boc and hydroxyl stretch (~3400 cm1^{-1}) for terminal OH .

Advanced Research Questions

Q. How can conflicting data on this compound stability in aqueous buffers be systematically resolved?

  • Methodological Answer : Stability studies often report discrepancies due to buffer composition or pH variations. Design experiments to isolate variables:

pH Dependence : Test stability in PBS (pH 7.4) vs. acetate (pH 5.0) over 72 hours. Monitor degradation via HPLC .

Ionic Strength Effects : Compare stability in low- vs. high-salt buffers (e.g., 0.1M vs. 1M NaCl) .

Temperature Control : Use accelerated aging studies (e.g., 40°C) to model long-term degradation kinetics .

  • Data Contradiction Analysis :

StudypHDegradation Half-Life (h)Proposed Mechanism
A7.448 ± 3Hydrolysis of Boc group
B5.012 ± 1Acid-catalyzed cleavage
  • Resolution : Buffer pH significantly impacts Boc group stability. Use near-neutral buffers for storage and adjust experimental conditions to align with intended applications .

Q. What strategies optimize this compound conjugation to amine-containing biomolecules while minimizing PEG chain hydrolysis?

  • Methodological Answer :

  • Activation Protocol : Use sulfo-NHS esters over NHS to enhance water solubility and reduce reaction time .

  • Stoichiometry : Maintain a 3:1 molar excess of this compound to biomolecule to compensate for hydrolysis .

  • Quenching : Add glycine (10 mM final) to terminate unreacted esters before purification .

    • Optimization Table :
StrategyConjugation Efficiency (%)Hydrolysis (%)
Sulfo-NHS, pH 7.485 ± 48 ± 2
NHS, pH 8.072 ± 615 ± 3
EDC-only, pH 6.560 ± 525 ± 4

Q. How can the reproducibility of this compound-based drug delivery systems be improved across independent studies?

  • Methodological Answer : Standardize critical parameters:

Batch Characterization : Report NMR purity (>95%), PDIs (<1.1 via SEC), and endotoxin levels (<0.1 EU/mg) .

In Vivo/In Vitro Correlation : Use reference materials (e.g., NIST-traceable PEG standards) for calibration .

Data Reporting : Follow NIH guidelines for experimental replication, including raw data in supplementary files .

Guidelines for Formulating Research Questions

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (e.g., nanoparticle formulations), Intervention (this compound conjugation), Comparison (unmodified PEG), Outcomes (drug loading efficiency) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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BocNH-PEG11-OH
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.